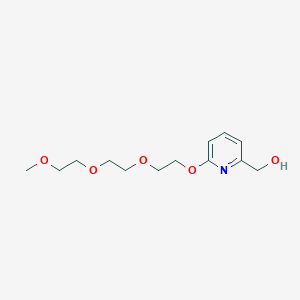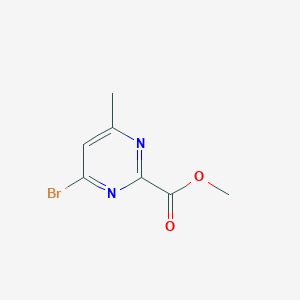![molecular formula C13H25NO4 B2739722 Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate CAS No. 3619-65-6](/img/structure/B2739722.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate is a chemical compound with the molecular formula C15H29NO4. It is an ester, which is a class of compounds that are derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate includes a total of 39 bonds. There are 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate are not detailed in the literature, esters like this compound are known to participate in a variety of reactions. For example, esters can undergo hydrolysis, reduction, and reactions with Grignard reagents .Scientific Research Applications
1. Ethylene and its Precursors in Plant Biology
Ethylene, a simple two-carbon atom molecule, significantly affects plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), showcases the complex roles of these molecules beyond their primary functions. Research suggests that ACC's role in plant biology might be underestimated, as it serves various functions beyond being an ethylene precursor, such as participating in plant growth and stress response mechanisms. This highlights the potential for compounds involved in ethylene synthesis or signaling pathways to have broader applications in enhancing plant growth and resilience (B. V. D. Poel & D. Straeten, 2014).
2. Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. These investigations reveal how microorganisms can metabolize compounds, affecting their environmental impact and degradation pathways. Such studies can provide a framework for understanding how similar compounds might interact with environmental systems and the potential for bioremediation strategies (S. Thornton et al., 2020).
3. Inhibition of Ethylene Action in Postharvest Biology
Research into inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP), has opened new avenues for extending the shelf life and maintaining the quality of fruits and vegetables postharvest. This research area underscores the potential applications of compounds that can modulate ethylene's effects, offering insights into food preservation and agricultural practices (C. Watkins, 2006).
4. Toxicological Reviews and Human Health
Toxicological reviews, such as those for ethyl tertiary-butyl ether (ETBE), provide comprehensive assessments of compound safety, exposure risks, and potential health effects. These reviews are crucial for developing safety guidelines and understanding the human health implications of chemical exposures. They offer a model for evaluating similar compounds' health risks and safety profiles (D. Mcgregor, 2007).
properties
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-propylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-4-9-14(10-7-12(15)17-5-2)11-8-13(16)18-6-3/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNVMDHXGEKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC(=O)OCC)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)

![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)





![5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739660.png)